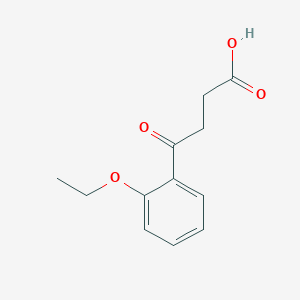

4-(2-Ethoxyphenyl)-4-oxobutyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(2-Ethoxyphenyl)-4-oxobutyric acid is a derivative of 4-oxobutyric acid, which is a key intermediate in various synthetic pathways for producing pharmacologically active molecules. Although the provided papers do not directly discuss 4-(2-Ethoxyphenyl)-4-oxobutyric acid, they do provide insights into the synthesis, characterization, and potential applications of structurally related compounds. These compounds are often characterized by their ability to interact with biological systems, such as DNA, or to serve as reagents in analytical chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-phenyl-2-oxobutyric acid ethyl ester involves a four-step process starting from ethyl pyruvate, which includes condensation, hydrogenation, esterification, and oxidation steps . Similarly, the synthesis of various heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrates the versatility of these compounds as precursors for more complex structures . These methods could potentially be adapted for the synthesis of 4-(2-Ethoxyphenyl)-4-oxobutyric acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by spectroscopic methods such as FT-IR and NMR, as well as by single-crystal X-ray structural analysis . For example, the molecular structure of a related compound, C10H10NO3Cl, is stabilized by intramolecular hydrogen bonds, and its crystal structure features intermolecular hydrogen bonds that link molecules into chains . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their interactions with other molecules. For instance, a compound with a similar structure has been shown to interact with DNA through an intercalative binding mode, which is characterized by hypochromism and a significant red shift . Additionally, the reactivity of aroylacrylic acids with thiol compounds to form stable fluorescent adducts under mild conditions has been demonstrated, which is useful for the spectrophotometric and fluorimetric determination of thiol drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their antioxidant and antitumor activities, are of significant interest. For example, a related compound exhibits antioxidant activity comparable to ascorbic acid at higher concentrations and shows potential as an antitumor agent . The fluorescent properties of some derivatives also suggest potential applications in bioimaging and analytical chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

New Methods of Preparation 4-(2-Ethoxyphenyl)-4-oxobutyric acid has been a focus in synthetic chemistry. Notably, researchers Slavinska et al. (1996) introduced a novel four-step synthesis process from ethyl pyruvate to create 4-phenyl-2-oxobutyric acid ethyl ester. The process involves condensation, hydrogenation, esterification, and oxidation steps, showcasing the chemical versatility of the compound (Slavinska et al., 1996).

Heterocyclic Compound Synthesis The compound has been utilized in the synthesis of heterocyclic compounds. El-Hashash et al. (2015) leveraged 4-(4-bromophenyl)-4-oxobut-2-enoic acid to prepare a novel series of heterocyclic compounds like aroylacrylic acids and pyridazinones. This exploration signifies the compound’s potential as a building block in complex chemical syntheses (El-Hashash et al., 2015).

Spectroscopic and Material Science Applications

Spectroscopic Investigation and Cytotoxicity Evaluation The compound’s derivatives have been investigated for their molecular structures and interaction with light. Zayed et al. (2019) synthesized N-maleanilinic acid derivatives and used spectroscopic techniques like FT-IR, X-ray diffraction, and theoretical calculations to understand their structures. Interestingly, these derivatives showed significant cytotoxicity against various carcinoma cells, indicating potential biomedical applications (Zayed et al., 2019).

X-ray Powder Diffraction Analysis 4-(2-Ethoxyphenyl)-4-oxobutyric acid and its derivatives have also been used in material science. Wang et al. (2017) reported X-ray powder diffraction data for a compound structurally related to 4-(2-Ethoxyphenyl)-4-oxobutyric acid, emphasizing the importance of such compounds in understanding the crystalline structures and properties of materials (Wang et al., 2017).

Eigenschaften

IUPAC Name |

4-(2-ethoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-11-6-4-3-5-9(11)10(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCGHBBXNYFBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605847 |

Source

|

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyphenyl)-4-oxobutyric acid | |

CAS RN |

39595-35-2 |

Source

|

| Record name | 4-(2-Ethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)